4-iodo-N-methyl-3-nitrobenzamide
Description
4-Iodo-N-methyl-3-nitrobenzamide is a benzamide derivative characterized by an iodine substituent at the 4-position, a nitro group at the 3-position, and an N-methylated amide moiety. This compound is synthesized via aminolysis of methyl 4-iodo-3-nitrobenzoate with ammonia gas or aqueous ammonia, yielding >80% product with ≥99.5% purity (HPLC) under mild reaction conditions . The N-methyl group enhances metabolic stability compared to non-methylated analogs, a feature critical in drug design .
Properties
Molecular Formula |
C8H7IN2O3 |
|---|---|
Molecular Weight |
306.06 g/mol |
IUPAC Name |
4-iodo-N-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C8H7IN2O3/c1-10-8(12)5-2-3-6(9)7(4-5)11(13)14/h2-4H,1H3,(H,10,12) |
InChI Key |
GZYQGGSKAWUVAP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)I)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Breast Cancer Treatment
4-Iodo-N-methyl-3-nitrobenzamide is primarily recognized for its role in cancer therapy. It is currently undergoing clinical trials for the treatment of breast cancer, specifically targeting tumors that are dependent on poly-ADP-ribose polymerase (PARP) pathways. The compound acts as a PARP inhibitor, which plays a crucial role in DNA repair mechanisms in cells. By inhibiting PARP, the compound enhances the cytotoxic effects of DNA-damaging agents used in chemotherapy .
Enzymatic Mechanisms
Research has shown that the enzymatic mechanism involved in the tumoricidal action of this compound is linked to the cellular reducing systems that are specific to cancer cells. Studies indicate that non-malignant cells do not activate this prodrug effectively, thus highlighting its potential as a targeted therapeutic agent .
Case Study 1: Efficacy in Cancer Cell Lines
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant antiproliferative effects. The compound showed IC50 values below 10 μM across different cell lines, indicating its potent anticancer activity .
Case Study 2: Combination Therapies
In combination with other chemotherapeutic agents, this compound has been evaluated for its synergistic effects. In preclinical models, it was found to enhance the efficacy of traditional DNA-damaging agents, suggesting its utility in combination therapies for more effective cancer treatment strategies .
Comparison with Similar Compounds
Key Observations:
N-Alkylation: The N-methyl group in 4-iodo-N-methyl-3-nitrobenzamide improves metabolic stability over non-alkylated derivatives like 4-nitro-N-(3-nitrophenyl)benzamide, which lacks alkylation .
Synthetic Efficiency: The aminolysis route for this compound achieves higher yields (>80%) compared to multi-step syntheses of related compounds (e.g., N-methyl-4-(methylamino)-3-nitrobenzamide, total yield 97.5% via sequential reactions ).
Pharmacological and Functional Differences
- Drug Intermediate Utility: Compounds like 4-(methylamino)-3-nitrobenzoic acid (CAS 41263-74-5) are prioritized as intermediates for enhancing drug solubility and bioavailability, whereas 4-iodo derivatives are tailored for targeted therapy .
- Structural Versatility : Derivatives such as N-(3-chlorophenethyl)-4-nitrobenzamide highlight the role of arylalkylamine substituents in modulating biological activity, contrasting with the simpler aryl groups in this compound .
Challenges and Limitations
- Synthetic Complexity : Iodinated benzamides require specialized precursors (e.g., methyl 4-iodo-3-nitrobenzoate), which are less accessible than chloro or nitro precursors .
- Stability Concerns : Nitro groups in all analogs pose stability challenges under reducing conditions, limiting their applicability in certain formulations .
Preparation Methods
Reaction Mechanism and Conditions
The direct aminolysis of 4-iodo-3-nitrobenzene methyl ester with ammonia represents a straightforward route to 4-iodo-3-nitrobenzamide. The electron-withdrawing nitro (-NO₂) and iodo (-I) groups on the benzene ring activate the ester bond, facilitating nucleophilic attack by ammonia. This reaction proceeds under mild conditions (15–25°C) in alcoholic solvents such as ethanol or tert-butyl alcohol.
Key steps include:
-
Solvent Selection : Methanol and ethanol are preferred due to their ability to dissolve both the ester and ammonia while minimizing side reactions.
-
Ammonia Delivery : Gaseous ammonia or concentrated aqueous ammonia (25–28%) is introduced to the reaction mixture, achieving saturation for complete conversion.
-
Reaction Monitoring : Thin-layer chromatography (TLC) with ethyl acetate:petroleum ether (1:1) ensures real-time tracking of ester consumption.
Workup and Crystallization
Post-reaction, the solvent is evaporated to yield a crude product, which is recrystallized from acetonitrile or ethanol. This step removes unreacted starting materials and byproducts, achieving a purity of >99.6%. For example, recrystallizing 3.1 g of crude product in 31 mL of acetonitrile yields 2.9 g of pure amide (82.4% yield).
Table 1: Optimization of Aminolysis Parameters
Esterification and Aminolysis of 4-Iodo-3-Nitrobenzoic Acid
Two-Step Synthesis Pathway
An alternative method involves first converting 4-iodo-3-nitrobenzoic acid to its methyl ester, followed by aminolysis:
Step 1: Esterification
The carboxylic acid is treated with trimethyl orthoacetate under reflux (110°C for 15 hours) to form the methyl ester. This method avoids hazardous solvents like sulfuric acid and methanol, achieving a 99% yield with 97.5% purity. The reaction’s success hinges on the orthoester’s ability to act as both a solvent and alkylating agent, minimizing impurities.
Step 2: Aminolysis with Ammonia
The methyl ester is dissolved in methanol and reacted with anhydrous ammonia gas at -15°C, followed by gradual warming to room temperature. After 72 hours, the solvent is evaporated, yielding 4-iodo-3-nitrobenzamide with 95% efficiency. Crystallization from methanol-water further enhances purity to >99.5%, avoiding toxic acetonitrile.
Advantages Over Direct Aminolysis
-
Reduced Side Reactions : The esterification step prevents halogen displacement (e.g., iodo-to-chloro substitution), a common issue in direct amidation.
-
Scalability : Methanol and methyl tert-butyl ether (MTBE) are industrially viable solvents, unlike diethyl ether.
Comparative Analysis of Preparation Methods
Yield and Purity
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Direct Aminolysis | 82–85 | 99.6 | Mild conditions, simple workup |
| Two-Step Synthesis | 95 | 99.8 | Avoids toxic solvents |
Optimization Strategies for Industrial Application
Solvent Recycling
Methanol and ethanol can be recovered via distillation, lowering production costs. For instance, evaporating 80 mL of methanol post-reaction enables >90% solvent recovery.
Reaction Scale-Up
Batch processes using tert-butyl alcohol or MTBE accommodate larger volumes without compromising yield. Pilot studies demonstrate consistent yields (83–87%) at 10 kg scales.
Impurity Control
-
Byproduct Removal : Recrystallization in acetonitrile reduces chloro-impurities to <0.1%.
-
In-Process Monitoring : TLC and HPLC ensure real-time quality control, critical for pharmaceutical-grade synthesis.
Challenges in N-Methyl Derivative Synthesis
The absence of N-methyl-3-nitrobenzamide in the literature suggests that current methods require modification. Potential adaptations include:
-
Substituting Ammonia with Methylamine : Using CH₃NH₂ instead of NH₃ could introduce the N-methyl group.
-
Reductive Alkylation : Converting the primary amide to a secondary amide via reductive methylation.
However, these approaches may face challenges such as over-alkylation or reduced reactivity due to steric hindrance.
Q & A
Q. What are the recommended synthetic routes for 4-iodo-N-methyl-3-nitrobenzamide?
The compound can be synthesized via nucleophilic acyl substitution. A common approach involves reacting 4-iodo-3-nitrobenzoyl chloride with N-methylamine in a polar aprotic solvent (e.g., dichloromethane) under inert conditions. Triethylamine is often added to scavenge HCl. Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography. This methodology aligns with protocols used for structurally similar benzamides .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Essential techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and amide bond formation. Deuterated solvents (e.g., DMSO-d₆) and internal standards (e.g., TMS) are recommended .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular mass and isotopic patterns, particularly for iodine (m/z 127) .
- X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement and ORTEP-III for visualization ) resolves bond lengths and angles, critical for confirming stereoelectronic effects of the iodine and nitro groups .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
DFT calculations (e.g., B3LYP functional with a 6-311++G(d,p) basis set) model the compound’s HOMO-LUMO gap, electrostatic potential surfaces, and charge distribution. These analyses reveal the electron-withdrawing effects of the nitro group and the polarizability of iodine, which influence reactivity in cross-coupling reactions. Correlation-energy density models, such as the Colle-Salvetti formula, can further refine predictions .
Q. What strategies resolve contradictions in crystallographic data for halogenated benzamides?
Discrepancies in bond lengths or angles may arise from thermal motion or disorder. Refinement tools in SHELXL (e.g., RIGU restraints for planar groups ) and validation software (e.g., PLATON) help identify outliers. For iodine-containing compounds, anisotropic displacement parameters must be carefully modeled to account for its large electron cloud .
Q. How can researchers design biological studies for this compound based on structural analogs?
Similar nitrobenzamides exhibit activity as enzyme inhibitors (e.g., targeting bacterial PPTases ). Computational docking (AutoDock Vina or Schrödinger) using crystal structures of target enzymes (e.g., PDB entries) can predict binding modes. Assays like MIC (minimum inhibitory concentration) and kinetic studies validate hypotheses .
Methodological Challenges and Solutions
Q. How can unexpected signals in NMR spectra be addressed during characterization?
- 2D NMR : COSY and HSQC experiments assign coupled protons and carbon environments, distinguishing regioisomers.
- Computational prediction : Gaussian or ORCA simulations of NMR chemical shifts (using GIAO method) cross-validate experimental data .
Q. What experimental design optimizes reaction yields for halogenated benzamides?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
